2-Formyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound characterized by a fused structure of furan and pyrrole rings. Its molecular formula is C7H5NO3, with a molecular weight of approximately 151.12 g/mol. The compound features a formyl group (-CHO) at the second position and a carboxylic acid group (-COOH) at the fifth position of the pyrrole ring. This unique arrangement contributes to its chemical properties and potential biological activities .
Here are some general areas where heterocyclic compounds are explored in scientific research:
These reactions are influenced by the presence of the heterocyclic structure, which can stabilize certain intermediates during reaction pathways .
Synthesis of 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid typically involves:
Specific synthetic routes may vary based on desired yields and purity levels .
The applications of 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid are diverse:
These applications highlight its versatility in both academic research and industrial settings .
Several compounds share structural similarities with 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate | C10H9NO4 | Contains a methyl ester group; increased lipophilicity |
Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate | C9H9NO3 | Ethyl ester enhances solubility; different substitution pattern |
2-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid | C8H7NO3 | Methyl substitution alters reactivity; retains carboxylic acid functionality |
These compounds differ primarily in their substituents and functional groups, which influence their solubility, reactivity, and potential biological activities. The unique combination of functional groups in 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid sets it apart from these analogs, presenting distinct opportunities for research and application in medicinal chemistry .